molecular formula C8H13ClN2O2S B166547 4-(Methylsulfonylamino)benzylamine hydrochloride CAS No. 128263-66-1

4-(Methylsulfonylamino)benzylamine hydrochloride

Cat. No. B166547
M. Wt: 236.72 g/mol
InChI Key: LMTMMWPJYNUNSD-UHFFFAOYSA-N
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Description

4-(Methylsulfonylamino)benzylamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S . It has a molecular weight of 236.72 g/mol . The compound is also known by several other names, including N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride and N-[4-(aminomethyl)phenyl]methanesulfonamide Hydrochloride .


Molecular Structure Analysis

The InChI string of 4-(Methylsulfonylamino)benzylamine hydrochloride is InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H . The Canonical SMILES is CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl .

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving 4-(Methylsulfonylamino)benzylamine hydrochloride is the development of practical synthetic methodologies. For example, Perlow et al. (2007) describe the practical syntheses of sulfone and sulfonamide derivatives, demonstrating the versatility of sulfone chemistry in organic synthesis (Perlow et al., 2007). This research highlights the compound's role in enabling the creation of structurally diverse molecules, which can have implications in drug design and material science.

Material Science and Nanotechnology

In material science, the compound's unique chemical properties are exploited for developing novel materials with specific functionalities. For instance, Woodfield et al. (2014) explored the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines to produce sulfobetaine copolymers. This method demonstrates the compound's potential in creating materials with antifouling properties and hemocompatibility, which are crucial for biomedical applications (Woodfield et al., 2014).

Biochemical Applications

The biochemical applications of 4-(Methylsulfonylamino)benzylamine hydrochloride are highlighted through its role in the synthesis of molecules with potential therapeutic benefits. Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which showed in vitro anti-cancer activity against various cancer cell lines. This study elucidates the compound's utility in drug discovery, especially in designing molecules that can activate apoptotic pathways in cancer cells (Cumaoğlu et al., 2015).

Environmental and Analytical Chemistry

The compound's application extends into environmental and analytical chemistry, where it's used as a component in the synthesis of sensors or in the development of methodologies for analyzing complex mixtures. For example, the research on hydrotropic salts, including benzylamine hydrochloride, has shown how these compounds facilitate the self-assembly of surfactants into vesicles and fibers, which could be leveraged for environmental cleanup technologies or the creation of novel materials (Lin et al., 2012).

Safety And Hazards

4-(Methylsulfonylamino)benzylamine hydrochloride can cause skin and eye irritation . In case of contact with skin, it’s recommended to wash with plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

N-[4-(aminomethyl)phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTMMWPJYNUNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375467
Record name 4-(Methylsulfonylamino)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonylamino)benzylamine hydrochloride

CAS RN

128263-66-1
Record name 4-(Methylsulfonylamino)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonylamino)benzylamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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